Octanoylcarnitine chloride

Mitochondrial biology Fatty acid oxidation Enzyme inhibition

Mitochondrial FAO studies demand precise acylcarnitine tools-impure or misidentified analogs waste months. (±)-Octanoylcarnitine chloride delivers validated, chain-length-specific performance: • CACT inhibition (IC50 ~35 µM) with a selectivity window vs. inactive acetylcarnitine or ~7× more potent decanoylcarnitine. • Bypasses CPT2 for direct medium-chain FAO feeding; 2× oral bioavailability over triheptanoin in LC-FAOD models. • UHPLC-MS/MS-certified to resolve isobaric C8 acylcarnitines, eliminating MCADD false positives.

Molecular Formula C15H30ClNO4
Molecular Weight 323.85 g/mol
CAS No. 18822-86-1
Cat. No. B101004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoylcarnitine chloride
CAS18822-86-1
Synonyms(S)-3-carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium chloride
Molecular FormulaC15H30ClNO4
Molecular Weight323.85 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H
InChIKeyMYMFUYYXIJGKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanoylcarnitine Chloride: Product Profile


Octanoylcarnitine chloride (CAS 18822-86-1, C15H30ClNO4, MW 323.86) is a medium-chain acylcarnitine comprising an eight-carbon octanoyl group esterified to L-carnitine [1]. This compound functions as a critical intermediate in mitochondrial fatty acid β-oxidation, facilitating the transport of medium-chain fatty acyl units across the inner mitochondrial membrane [1]. It is available as a racemic (±) mixture and as the physiologically active L-isomer (CAS 25243-95-2) [1]. In research and industrial settings, it serves as a substrate for fatty acid oxidation assays, an analytical reference standard for metabolomics and newborn screening programs, and a pharmacological tool for investigating carnitine-acylcarnitine translocase (CACT) inhibition .

  • Mitochondrial FAO substrate CPT2-independent oxidation context
  • CACT inhibition mechanistic probe Moderate inhibitor profile for translocase studies
  • C8 acylcarnitine isomer resolution Certified reference standard for UHPLC-MS/MS workflows

Octanoylcarnitine Chloride Substitution Risks


The acylcarnitine class exhibits profound chain-length-dependent differences in enzymatic specificity, inhibitory potency, metabolic routing, and analytical behavior that render simple interchange impossible [1]. For instance, (+)-octanoylcarnitine and (+)-palmitoylcarnitine both potently inhibit carnitine-acylcarnitine translocase (CACT) with IC50 values of ~35 μM, whereas (+)-acetylcarnitine shows no effect and (+)-decanoylcarnitine is ~7-fold more potent (IC50 ~5 μM) [1]. Furthermore, medium-chain octanoylcarnitine bypasses the CPT2-dependent step required for long-chain acylcarnitine oxidation, conferring distinct metabolic properties in specific tissues [2]. Even analytical applications demand caution: standard tandem MS newborn screening methods cannot distinguish octanoylcarnitine from isobaric branched-chain C8 acylcarnitines, a limitation resolved only by UHPLC-MS/MS using octanoylcarnitine as the definitive reference standard [3]. These differences underscore the necessity of selecting the precise compound based on the intended application.

  • Chain-length-dependent CACT inhibition

    Acylcarnitine potency shifts with chain length; octanoyl cannot substitute for decanoyl or acetyl analogs without altering translocase inhibition profile.

  • Metabolic routing bypasses CPT2

    Unlike long-chain acylcarnitines, octanoylcarnitine oxidation is CPT2-independent; replacing long-chain with medium-chain changes pathway regulation.

  • Isobaric isomer interference in tandem MS

    Standard MS cannot distinguish octanoylcarnitine from branched C8 isomers; only chromatographic resolution with a reference standard ensures accurate quantitation.

Octanoylcarnitine Chloride: Comparative Evidence


CACT Inhibition Potency

(+)-Octanoylcarnitine inhibits carnitine-acylcarnitine translocase (CACT) with an IC50 of ~35 μM, contrasting sharply with (+)-acetylcarnitine, which shows no CACT inhibition, and (+)-decanoylcarnitine, which is ~7-fold more potent (IC50 ~5 μM) [1]. This establishes a clear chain-length-dependent potency profile.

CACT Inhibition Potency
Head-to-head
IC50 ~35 µM vs. inactive (+)-acetylcarnitine
Supports CACT pathway inhibition studies
Rat liver mitochondria; decanoyl IC50 ~5 µM, hexanoyl >200 µM
Mitochondrial biology Fatty acid oxidation Enzyme inhibition CACT

Oral Bioavailability in LC-FAOD Models

In mouse models of long-chain fatty acid oxidation disorders (LC-FAODs), oral octanoylcarnitine (C8-carnitine) exhibits twice the oral bioavailability of triheptanoin, a medium-chain triglyceride therapy [1]. This quantitative advantage is coupled with tissue distribution to muscle and heart, and functional improvements in grip strength, locomotion, and treadmill endurance [1].

Oral Bioavailability
Head-to-head
2× bioavailability vs. triheptanoin
Supports exposure-model context in LC-FAOD models
Mouse model; single oral dose
Pharmacokinetics Bioavailability Inborn errors of metabolism LC-FAOD

Brain Mitochondrial Substrate Efficiency

In isolated brain mitochondria, fatty acid oxidative phosphorylation (F-OXPHOS) capacity with palmitoylcarnitine (a long-chain acylcarnitine) is up to 4-fold higher than respiration with octanoylcarnitine [1]. This difference is observed despite maximal respiration with octanoylcarnitine being achieved at a concentration (20 µM) that is 15-fold higher than its physiological brain concentration [1].

Brain Mitochondrial FAO
Head-to-head
≤4-fold lower F-OXPHOS vs. palmitoylcarnitine
Substrate efficiency context in brain mitochondria
Respirometry at 20 µM octanoylcarnitine
Neuroscience Bioenergetics Mitochondrial respiration Fatty acid oxidation

C8 Acylcarnitine Isomer Resolution

Standard tandem MS newborn screening cannot distinguish octanoylcarnitine from isobaric branched-chain C8 acylcarnitines, leading to false positive results for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) [1]. A validated UHPLC-MS/MS method using octanoylcarnitine as a reference standard achieves chromatographic resolution of these isomers, thereby correcting the false positive calls [1].

C8 Isomer Resolution
Head-to-head
Fully resolved from branched-chain isomers by UHPLC-MS/MS
Enables accurate C8 quantitation without false positive
Newborn screening false positive correction
Analytical chemistry Metabolomics Newborn screening UHPLC-MS/MS

Tissue-Specific Oxidative Stress Response

L-octanoylcarnitine does not stimulate H2O2 release from isolated brain mitochondria fueled with malate, whereas in liver mitochondria, it induces a 2.25-fold increase in H2O2 release under identical conditions [1]. This demonstrates a tissue-specific metabolic handling and oxidative stress response.

Oxidative Stress Response
Head-to-head
0-fold vs. 2.25-fold H2O2 release (brain vs. liver)
Tissue-specific oxidative response context
Rat mitochondria, malate substrate
Oxidative stress Mitochondrial biology Neurochemistry Reactive oxygen species

CPT2-Independent Oxidation

Oxidation rates of octanoylcarnitine in skeletal muscle mitochondria from control mice and CPT2-deficient (Cpt2 Sk−/−) mice are not significantly different [1]. This indicates that, unlike long-chain acylcarnitines, octanoylcarnitine oxidation is independent of carnitine palmitoyltransferase 2 (CPT2), a key regulatory enzyme in the mitochondrial carnitine shuttle [1].

CPT2-Independent Oxidation
Class-level
No significant difference in CPT2-deficient vs. control muscle
Supports CPT2-independent FAO pathway study
Class-level inference from skeletal muscle mitochondria
Mitochondrial biology Fatty acid oxidation CPT2 Metabolic regulation

Octanoylcarnitine Chloride Applications


CACT Inhibition Mechanistic Studies

Use (+)-octanoylcarnitine as a moderately potent, selective CACT inhibitor (IC50 ~35 μM). It offers a distinct activity profile compared to inactive (+)-acetylcarnitine, more potent (+)-decanoylcarnitine (IC50 ~5 μM), or less potent (+)-hexanoylcarnitine (IC50 >200 μM) [1]. This allows for precise modulation of mitochondrial fatty acid transport in isolated mitochondria or permeabilized cells.

Preclinical LC-FAOD Studies

Utilize octanoylcarnitine as a superior oral substrate in rodent models of LC-FAODs, where it provides 2x the oral bioavailability of triheptanoin and directly alleviates exercise intolerance [2]. Its tissue distribution to muscle and heart makes it a relevant tool for evaluating metabolic therapies.

C8-Acylcarnitine Quantitation for Newborn Screening

Employ octanoylcarnitine as a certified reference standard in UHPLC-MS/MS methods. This is critical for achieving chromatographic resolution from isobaric branched-chain C8 acylcarnitines and eliminating false positive MCADD screening results that plague standard tandem MS workflows [3].

ROS-Free Brain Mitochondrial FAO

Select octanoylcarnitine for studies of brain mitochondrial FAO when oxidative stress is a concern, as it does not stimulate H2O2 release in brain mitochondria, unlike in liver (2.25-fold increase) [4]. This makes it a cleaner substrate for assessing respiratory capacity in neural tissues.

Application
Selection Property
Validation Focus
CACT inhibition mechanistic studies
Moderate CACT inhibitor context
CACT vs. CPT I/II activity endpoints
In vivo LC-FAOD model studies
Oral substrate exposure profile
Bioavailability and tissue distribution endpoints
C8 acylcarnitine quantitation
Chromatographic isomer resolution
False positive MCADD elimination in screening assay context
Brain mitochondrial FAO studies
Non-ROS-inducing substrate context
H2O2 release and oxidative stress endpoints

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